An In-depth Technical Guide to 3-(2,6-Dimethylphenyl)propionic acid (CAS 192725-73-8)
An In-depth Technical Guide to 3-(2,6-Dimethylphenyl)propionic acid (CAS 192725-73-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties and potential applications of 3-(2,6-Dimethylphenyl)propionic acid, a key intermediate in the development of advanced therapeutic agents.
Core Chemical and Physical Properties
Physicochemical Data
| Property | Value | Source |
| CAS Number | 192725-73-8 | |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [2] |
| XLogP3-AA | 2.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |
Experimental Properties of Propionic Acid (for reference)
| Property | Value | Source |
| Melting Point | -20.5 °C | [3] |
| Boiling Point | 141.15 °C | [3] |
| Solubility in Water | Miscible | [3] |
Synthesis and Preparation
A plausible synthetic route for 3-(2,6-Dimethylphenyl)propionic acid can be conceptualized based on established organic chemistry reactions, such as the Friedel-Crafts reaction.
Experimental Protocol: Plausible Synthesis of 3-(2,6-Dimethylphenyl)propionic acid
This protocol describes a potential method for the synthesis of 3-(2,6-dimethylphenyl)propionic acid.
Materials:
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1,3-Dimethylbenzene (m-xylene)
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3-Chloropropionyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (CH₂Cl₂)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Friedel-Crafts Acylation:
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In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride to dry dichloromethane under an inert atmosphere (e.g., nitrogen).
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Cool the suspension in an ice bath.
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Slowly add a solution of 3-chloropropionyl chloride in dichloromethane from the dropping funnel.
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After the addition is complete, add 1,3-dimethylbenzene dropwise while maintaining the low temperature.
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Once the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
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Work-up:
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Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of ice-cold water, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, 3-chloro-1-(2,6-dimethylphenyl)propan-1-one.
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Hydrolysis:
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Dissolve the crude intermediate in a suitable solvent (e.g., ethanol).
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Add an aqueous solution of sodium hydroxide.
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Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).
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Purification:
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Cool the reaction mixture and remove the organic solvent under reduced pressure.
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Wash the aqueous solution with diethyl ether to remove any unreacted starting material.
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Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.
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Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-(2,6-Dimethylphenyl)propionic acid.
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Further purification can be achieved by recrystallization from a suitable solvent system.
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Plausible synthesis workflow for 3-(2,6-Dimethylphenyl)propionic acid.
Biological Activity and Mechanism of Action
3-(2,6-Dimethylphenyl)propionic acid is a known precursor in the synthesis of peptide analogs that act as retroviral protease inhibitors, specifically targeting the Human Immunodeficiency Virus (HIV).[1]
HIV Protease Inhibition
HIV protease is a critical enzyme in the viral life cycle. It is responsible for cleaving large viral polyproteins into smaller, functional proteins that are essential for the assembly of new, infectious virions. By inhibiting this enzyme, the production of mature viral particles is halted, thus preventing the spread of the virus.
The general mechanism of action for HIV protease inhibitors involves competitive binding to the active site of the HIV protease enzyme. This prevents the natural viral polyproteins from being cleaved.
Signaling pathway of HIV protease inhibition.
Experimental Protocols for Biological Activity Assessment
The following are detailed methodologies for key experiments to evaluate the efficacy of potential HIV protease inhibitors derived from 3-(2,6-Dimethylphenyl)propionic acid.
In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol outlines a method to screen for inhibitors of HIV-1 protease activity.
Materials:
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Recombinant HIV-1 Protease
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Fluorogenic HIV-1 Protease substrate
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Assay Buffer
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Test compound (inhibitor)
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Positive control inhibitor (e.g., Pepstatin A)
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96-well black microplate
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Fluorescence microplate reader
Procedure:
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Reagent Preparation:
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Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
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Create a series of dilutions of the test compound in Assay Buffer.
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Dilute the HIV-1 Protease and the fluorogenic substrate in Assay Buffer to their optimal working concentrations.
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Assay Execution:
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To the wells of the 96-well plate, add the diluted test compound or control solutions.
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Add the diluted HIV-1 Protease solution to each well, except for the blank controls.
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Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
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Initiate the reaction by adding the fluorogenic substrate solution to all wells.
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Data Acquisition and Analysis:
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Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode at 37°C.
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Record data every 1-2 minutes for at least 30 minutes.
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Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
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Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
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Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
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